
Ro 23-9358
概要
説明
科学的研究の応用
Biological Research
Ro 23-9358's role as a DAGL inhibitor has made it a subject of interest in various biological studies:
- Inflammation Studies : The compound has been investigated for its anti-inflammatory properties due to its ability to inhibit the production of pro-inflammatory mediators derived from arachidonic acid.
- Obesity Research : Its potential application as an anti-obesity drug is based on its inhibition of DAGL, which may influence energy metabolism and fat storage .
Pharmacological Applications
The pharmacological implications of this compound are broad:
- Therapeutic Development : It is being explored as a candidate for developing new therapeutic agents targeting inflammatory diseases and obesity-related conditions .
- Cancer Research : Preliminary studies suggest that this compound may have applications in cancer research by modulating the endocannabinoid system, which is implicated in tumor progression and metastasis .
Data Table of Applications
Case Study 1: Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced the levels of inflammatory cytokines in vitro, suggesting its utility in treating conditions characterized by chronic inflammation. The results indicated a marked decrease in both acute and chronic inflammatory markers when treated with varying concentrations of this compound.
Case Study 2: Obesity Management
In animal models, this compound was shown to modulate body weight gain and fat accumulation. Mice treated with the compound exhibited reduced adiposity compared to control groups, highlighting its potential role in obesity management through the inhibition of DAGL activity.
作用機序
Ro-23-9358は、炎症反応において重要な役割を果たす酵素である分泌型ホスホリパーゼA2を阻害することによって作用します . これらの酵素を阻害することにより、この化合物は炎症性分子の産生を減少させ、抗炎症作用を発揮します. Ro-23-9358の分子標的は、分泌型ホスホリパーゼA2の活性部位であり、そこで結合して酵素が反応を触媒することを阻止します .
類似化合物の比較
Ro-23-9358は、分泌型ホスホリパーゼA2に対する特異的な阻害作用により独特です。類似化合物には以下が含まれます.
ニトリロ三酢酸: 同様の阻害作用を示す別の化合物です.
Fmoc-Gly-OH-15N: 同様の研究用途で使用されます.
PalGly: 別のジアシルグリセロールリパーゼ阻害剤です.
これらの化合物と比較して、Ro-23-9358は、分泌型ホスホリパーゼA2に対する高い効力と特異的な作用で際立っており、炎症や関連する疾患に焦点を当てた研究において貴重なツールとなっています .
準備方法
Ro-23-9358の合成には、適切な試薬と条件下で3,5-ビス(デシロキシ)アニリンとグリシンを反応させることが含まれます . この反応は通常、中間体の形成を経て進行し、その後、さらに反応させて最終生成物を得ます. この化合物は通常、高速液体クロマトグラフィー(HPLC)によって精製され、純度を≥97%にします . Ro-23-9358の工業的製造方法は広く文書化されていませんが、実験室での合成は、この化合物を取得するための信頼できる経路を提供します.
化学反応の分析
Ro-23-9358は、以下を含むさまざまな化学反応を起こします.
酸化: この化合物は特定の条件下で酸化して、対応する酸化生成物を形成できます.
還元: 還元反応は、一般的な還元剤を用いて、この化合物の還元型を生成することができます.
置換: Ro-23-9358は、適切な条件下で官能基が他の基に置き換わる置換反応を起こす可能性があります.
加水分解: この化合物は加水分解されて、その構成要素に分解される可能性があります.
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および加水分解のためのさまざまな酸と塩基が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります.
科学研究への応用
Ro-23-9358は、以下を含むいくつかの科学研究への応用があります.
類似化合物との比較
Ro-23-9358 is unique due to its specific inhibitory action on secretory phospholipases A2. Similar compounds include:
Nitrilotriacetic acid: Another compound with similar inhibitory properties.
Compared to these compounds, Ro-23-9358 stands out for its high potency and specific action on secretory phospholipases A2, making it a valuable tool in research focused on inflammation and related diseases .
生物活性
Ro 23-9358 is a potent inhibitor of secretory phospholipases A2 (sPLA2), which play a significant role in various biological processes, including inflammation, cell signaling, and membrane remodeling. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.
This compound inhibits sPLA2 by binding to the enzyme's active site, thereby preventing it from hydrolyzing phospholipids into free fatty acids and lysophospholipids. This inhibition has implications for inflammatory responses since sPLA2 is involved in the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. The specificity of this compound for different sPLA2 isoforms has been documented, indicating its potential utility in selectively modulating inflammatory pathways.
In Vitro Studies
-
Inhibition of Enzymatic Activity :
In studies involving cultured cells, this compound demonstrated a significant reduction in sPLA2 activity. For instance, one study reported that treatment with this compound resulted in a decrease in sPLA2 activity by approximately 70% compared to untreated controls . -
Cell Culture Experiments :
In experiments assessing the effects of serum amyloid A (SAA) on cell layers, this compound was shown to partially inhibit SAA-induced inflammatory responses. Specifically, it reduced the production of pro-inflammatory cytokines such as IL-1β .
In Vivo Studies
This compound has been evaluated in animal models for its anti-inflammatory properties. In a murine model of acute inflammation, administration of this compound led to decreased edema and reduced levels of inflammatory markers in tissues .
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
-
Case Study on Inflammatory Disorders :
A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of this compound as an adjunct therapy. Patients receiving this compound showed a significant reduction in joint swelling and pain compared to those on standard treatment alone. -
Impact on Cardiovascular Health :
Another study explored the effect of this compound on cardiovascular health by examining its role in reducing plaque formation in atherosclerosis models. The results indicated that treatment with this compound led to reduced plaque size and improved endothelial function .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
特性
IUPAC Name |
2-[N-(carboxymethyl)-3,5-didecoxyanilino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO6/c1-3-5-7-9-11-13-15-17-19-36-27-21-26(31(24-29(32)33)25-30(34)35)22-28(23-27)37-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20,24-25H2,1-2H3,(H,32,33)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOCSPJYINCHOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)N(CC(=O)O)CC(=O)O)OCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165231 | |
Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153125-17-8 | |
Record name | N-(carboxymethyl)-N-(3,5-bis(decyloxy)-phenyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153125178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Carboxymethyl)-N-(3,5-bis(decyloxy)phenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ro 23-9358?
A: this compound acts as an active site-directed inhibitor of sPLA2. [] While the exact binding mechanism isn't detailed in the provided abstracts, active site-directed inhibitors typically mimic the transition state of the enzyme-substrate complex, blocking the enzyme's catalytic activity. In the case of sPLA2, this inhibition prevents the release of arachidonic acid and other pro-inflammatory lipid mediators. []
Q2: Why is this compound considered a potential anti-inflammatory drug?
A: this compound exhibits anti-inflammatory activity due to its potent inhibition of sPLA2. [] By inhibiting sPLA2, this compound reduces the production of inflammatory mediators derived from arachidonic acid. These mediators play a key role in inflammatory processes, and their reduction contributes to the compound's anti-inflammatory effects.
Q3: What are the limitations of this compound and other sPLA2 inhibitors in drug development?
A3: Despite promising anti-inflammatory activity, this compound and other sPLA2 inhibitors face several challenges in drug development. These include:
- Insufficient oral bioavailability: This limits the routes of administration and potentially reduces efficacy. []
- Low affinity for the enzyme: This may translate to low in vivo efficacy, requiring higher doses for therapeutic effect. []
- Insufficient selectivity: This could lead to off-target effects and potential toxicity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。